(3,4-Bis(difluoromethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H10F4O2 It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(difluoromethyl)phenyl)propanoic acid typically involves the introduction of difluoromethyl groups to a phenylpropanoic acid precursor. One common method involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base to achieve the desired substitution on the aromatic ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature to control the reactivity and selectivity of the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Bis(difluoromethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoromethyl-substituted benzoic acids, while reduction can produce difluoromethyl-substituted alcohols .
Scientific Research Applications
(3,4-Bis(difluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3,4-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid: Contains a trifluoromethyl group and a fluorine atom on the aromatic ring.
3-(3,4-Dihydroxyphenyl)propanoic acid: Features hydroxyl groups instead of difluoromethyl groups.
Uniqueness
(3,4-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of two difluoromethyl groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[3,4-bis(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)7-3-1-6(2-4-9(16)17)5-8(7)11(14)15/h1,3,5,10-11H,2,4H2,(H,16,17) |
InChI Key |
UYUQWPKAMPDSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.